molecular formula C10H11Cl2N B13257471 (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine

(1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine

Cat. No.: B13257471
M. Wt: 216.10 g/mol
InChI Key: GPGVWJNJGQOPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine is a cyclobutane derivative with potential applications in various fields of chemistry and biology. The compound features a cyclobutane ring substituted with a 3,4-dichlorophenyl group and an amine group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the 3,4-Dichlorophenyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of cyclobutane derivatives.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits any bioactive properties.

Industry

In industry, this compound may be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Derivatives: Other cyclobutane derivatives may include compounds with different substituents on the cyclobutane ring.

    Aromatic Amines: Compounds with similar aromatic amine structures may include aniline derivatives or other substituted phenylamines.

Uniqueness

The uniqueness of (1R,3r)-3-(3,4-dichlorophenyl)cyclobutan-1-amine lies in its specific combination of a cyclobutane ring with a 3,4-dichlorophenyl group and an amine group. This unique structure may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2

InChI Key

GPGVWJNJGQOPEM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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